molecular formula C21H20N2O3S2 B2862390 6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide CAS No. 1286704-30-0

6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2862390
CAS No.: 1286704-30-0
M. Wt: 412.52
InChI Key: IVUDGPCZORRLSA-UHFFFAOYSA-N
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Description

6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a sulfonyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high-temperature conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the nicotinamide core in the presence of a base such as pyridine.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group on the nicotinamide core, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting nicotinamide-related pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of sulfonyl and methylthio groups on biological systems, providing insights into their roles in various biochemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methylthio group can modulate the compound’s lipophilicity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)quinoline
  • **6-((3,4-dimethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)pyridine

Uniqueness

6-(3,4-dimethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide is unique due to its combination of a nicotinamide core with both sulfonyl and methylthio substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-7-9-19(11-15(14)2)28(25,26)20-10-8-16(13-22-20)21(24)23-17-5-4-6-18(12-17)27-3/h4-13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUDGPCZORRLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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